![molecular formula C17H21N5O2 B2669338 5,6-dimethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide CAS No. 2415569-55-8](/img/structure/B2669338.png)
5,6-dimethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dimethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with dimethyl groups and a morpholinyl-pyridinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the dimethyl groups and the morpholinyl-pyridinyl moiety. Common reagents used in these reactions include pyridine derivatives, morpholine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
5,6-dimethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-[(2-morpholin-4-yl-phenylamino]
- Pazopanib
Uniqueness
Compared to similar compounds, 5,6-dimethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide is unique due to its specific structural features and the presence of both dimethyl and morpholinyl-pyridinyl groups. These features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5,6-dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-13(2)20-11-21-16(12)17(23)19-10-14-3-4-15(18-9-14)22-5-7-24-8-6-22/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBKKNGHVBXKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NCC2=CN=C(C=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2669256.png)
![6-Cyclopropyl-2-{1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2669257.png)
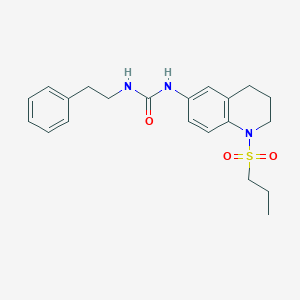
![3-(4-Methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i] purine-6,8-dione](/img/no-structure.png)
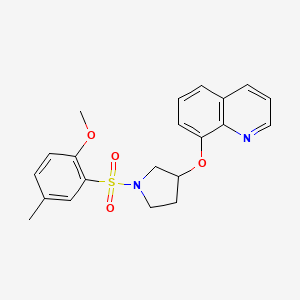
![Ethyl 1-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2669263.png)
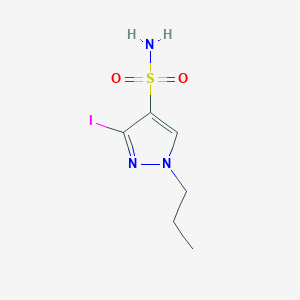
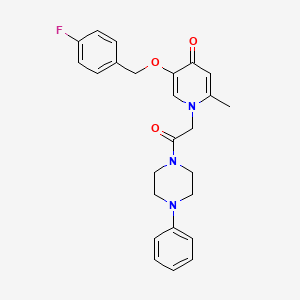
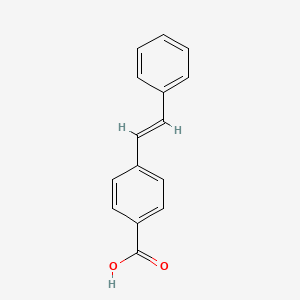
![(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2669268.png)
![2-(benzyloxy)-N-[cyano(2,4-difluorophenyl)methyl]acetamide](/img/structure/B2669272.png)
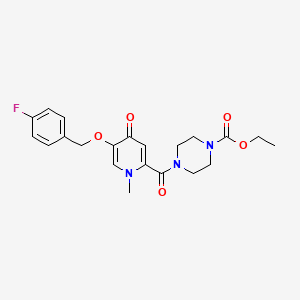
![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2669275.png)
![2-Methyl-4-(methylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2669276.png)
